molecular formula C15H16N2O4 B2829153 3-(1-benzoylpiperidin-4-yl)-1,3-oxazolidine-2,4-dione CAS No. 2034493-85-9

3-(1-benzoylpiperidin-4-yl)-1,3-oxazolidine-2,4-dione

Cat. No.: B2829153
CAS No.: 2034493-85-9
M. Wt: 288.303
InChI Key: UOEXYGRMHRCVCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-benzoylpiperidin-4-yl)-1,3-oxazolidine-2,4-dione is a compound that belongs to the class of oxazolidinones, which are known for their diverse biological activities. This compound features a benzoyl group attached to a piperidine ring, which is further connected to an oxazolidine-2,4-dione moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Scientific Research Applications

3-(1-benzoylpiperidin-4-yl)-1,3-oxazolidine-2,4-dione has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-benzoylpiperidin-4-yl)-1,3-oxazolidine-2,4-dione typically involves multicomponent reactions. One common method includes the reaction of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids under metal-free conditions . Another approach involves the fixation of carbon dioxide with 2-alkynamides in the presence of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) at 30°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1-benzoylpiperidin-4-yl)-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxazolidine ring or the piperidine moiety.

    Substitution: Substitution reactions can occur at the benzoyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often involve halogenating agents like thionyl chloride (SOCl₂) or bromine (Br₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(1-benzoylpiperidin-4-yl)-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter levels by inhibiting certain enzymes or receptors. The exact pathways and molecular targets are still under investigation, but it is known to affect the central nervous system, potentially offering therapeutic benefits for neurological disorders .

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-oxazolidin-2,4-dione
  • 5,5-Diphenylimidazolidin-2,4-dione

Uniqueness

3-(1-benzoylpiperidin-4-yl)-1,3-oxazolidine-2,4-dione is unique due to its specific structural features, such as the benzoyl group attached to the piperidine ring. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

3-(1-benzoylpiperidin-4-yl)-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c18-13-10-21-15(20)17(13)12-6-8-16(9-7-12)14(19)11-4-2-1-3-5-11/h1-5,12H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEXYGRMHRCVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.